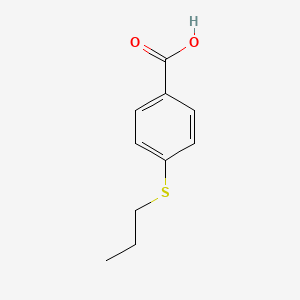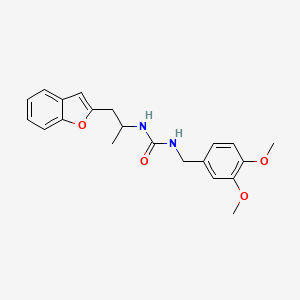
1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(3,4-dimethoxybenzyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(3,4-dimethoxybenzyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized through different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(3,4-dimethoxybenzyl)urea is part of a broader category of compounds that have garnered interest in scientific research due to their diverse biological activities and potential applications. The synthesis and characterization of benzofuran aryl ureas have been reported, indicating their antimicrobial potential. The benzofuran ring formation and subsequent transformations highlight the compound's structural complexity and relevance in medicinal chemistry (Kumari et al., 2019).
Antimicrobial Screening
The antimicrobial properties of benzofuran derivatives, including ureas and carbamates, have been explored. These compounds exhibit significant activity against various microbial strains, underscoring the potential of this compound and related molecules in developing new antimicrobial agents (Kumari et al., 2019).
Corrosion Inhibition
Research into thiourea derivatives has shown their effectiveness as corrosion inhibitors for metals in acidic media, suggesting that similar benzofuran urea compounds could have applications in protecting materials from corrosion. The ability to form stable adsorption layers on metal surfaces indicates potential industrial applications in materials science (Gopiraman et al., 2012).
Alzheimer's Disease Research
Benzofuranylthiazole derivatives with aryl-urea moieties have been evaluated as dual inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes involved in Alzheimer's disease. These studies underscore the therapeutic potential of benzofuran urea derivatives in neurodegenerative disease research, particularly for their multifunctional roles in inhibiting enzymes linked to Alzheimer's (Kurt et al., 2015).
Anti-HIV Activity
The design and synthesis of urea derivatives have been explored for their anti-HIV activities, demonstrating the versatility of benzofuran urea compounds in addressing viral infections. Compounds in this category have shown promise as non-nucleoside HIV-1 reverse transcriptase inhibitors, which is crucial for developing new treatments for HIV/AIDS (Sakakibara et al., 2015).
Fluorescent Probes
Benzofuran derivatives have been synthesized as fluorescent probes, indicating their potential in bioimaging and analytical applications. The photophysical properties of these compounds, including their quantum yield and Stokes shift, make them suitable for use as fluorescent markers in various biological and chemical studies (Bodke et al., 2013).
Propiedades
IUPAC Name |
1-[1-(1-benzofuran-2-yl)propan-2-yl]-3-[(3,4-dimethoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-14(10-17-12-16-6-4-5-7-18(16)27-17)23-21(24)22-13-15-8-9-19(25-2)20(11-15)26-3/h4-9,11-12,14H,10,13H2,1-3H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBSSZNNEBQQGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)NCC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


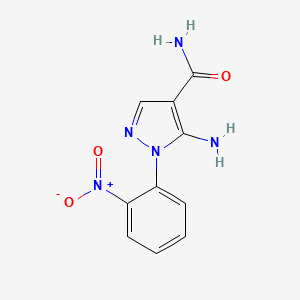
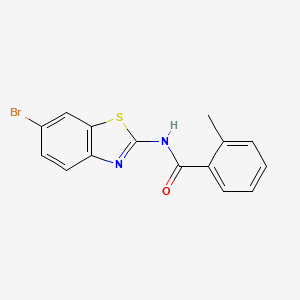
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2781920.png)


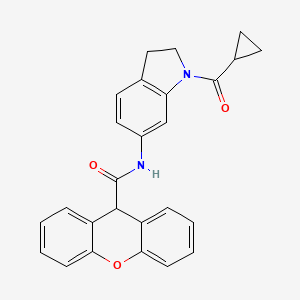
![N-(2-furylmethyl)-2-[4-[(3-methoxyphenyl)thio]-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2781925.png)
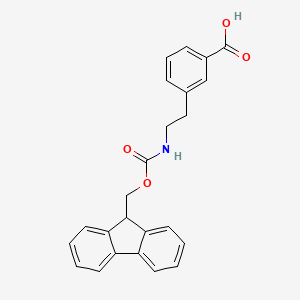
![1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-(thiophen-2-yl)ethan-1-one](/img/structure/B2781930.png)
